molecular formula C16H20O3 B1613515 cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-31-5

cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1613515
CAS No.: 736136-31-5
M. Wt: 260.33 g/mol
InChI Key: ABHVZJQEXREWSC-ZIAGYGMSSA-N
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Description

cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 736136-31-5) is a bicyclic carboxylic acid derivative characterized by a cyclohexane ring substituted with a carboxylic acid group at position 1 and a 2-oxoethyl side chain bearing a 4-methylphenyl group at position 2 in the cis configuration. The compound’s molecular weight is 260.33 g/mol, and it is utilized in pharmaceutical and chemical synthesis, though specific applications require further research . Its structural uniqueness lies in the electronic and steric effects imparted by the 4-methylphenyl group and the cis cyclohexane conformation, which influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

(1R,2R)-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-11-6-8-12(9-7-11)15(17)10-13-4-2-3-5-14(13)16(18)19/h6-9,13-14H,2-5,10H2,1H3,(H,18,19)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHVZJQEXREWSC-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C[C@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641371
Record name (1R,2R)-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-31-5
Record name (1R,2R)-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldol or Claisen-Type Condensation

  • Starting with 4-methylbenzaldehyde or 4-methylacetophenone derivatives and a suitably functionalized cyclohexanone or cyclohexane carboxylic acid derivative.
  • Condensation reactions to form the carbon-carbon bond between the aromatic ring and the cyclohexane moiety, generating a β-hydroxy or β-keto intermediate.

Carboxylation

  • Introduction or preservation of the carboxylic acid group on the cyclohexane ring, possibly via hydrolysis of ester intermediates.

Detailed Research Findings and Analogous Syntheses

Although direct preparation data for this compound is sparse, related compounds and analogous synthetic approaches provide valuable information:

  • Compounds with similar cyclohexane-1-carboxylic acid cores and aromatic oxoethyl substituents are often synthesized via amide bond formation or acylation reactions using carboxylic acid derivatives and amines or aromatic ketones under mild conditions with coupling agents.

  • The stereochemistry is controlled by selective hydrogenation or stereoselective addition reactions on the cyclohexane ring, as demonstrated in the synthesis of cis-configured cyclohexane derivatives in medicinal chemistry research.

  • Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming the structure and stereochemistry during synthesis.

Comparative Data Table of Key Synthetic Parameters

Step Reaction Type Reagents/Conditions Purpose Notes
1 Condensation (Aldol/Claisen) 4-Methylbenzaldehyde + cyclohexanone derivatives, base catalyst Form C-C bond linking phenyl and cyclohexane Control of regioselectivity needed
2 Oxidation/Reduction Oxidizing agents (e.g., PCC, KMnO4) or reducing agents (e.g., NaBH4) Introduce or adjust oxo group; set stereochemistry Stereoselective control crucial
3 Hydrolysis/Carboxylation Acid or base hydrolysis of esters Generate carboxylic acid group Maintain cis stereochemistry
4 Purification Chromatography, recrystallization Isolate pure cis isomer Confirm purity by NMR, HRMS

Analytical Characterization in Preparation

  • NMR Spectroscopy: Used to confirm the cis stereochemistry by analyzing coupling constants and chemical shifts of protons on the cyclohexane ring and adjacent groups.
  • Mass Spectrometry: Confirms molecular weight and molecular formula.
  • Chromatographic Techniques: Employed to separate cis and trans isomers if formed as mixtures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid group can be converted to other functional groups such as esters or amides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Conditions for electrophilic substitution typically involve reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Formation of esters or amides.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Studied for its stereochemistry and conformational analysis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers of Methylphenyl Derivatives

  • 4-Methoxyphenyl analog : Replacing the methyl group with a methoxy group (cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, CAS: 736136-34-8) introduces electron-donating properties, which may enhance solubility in polar solvents compared to the methyl derivative .

Halogen-Substituted Derivatives

  • 4-Bromophenyl analog : cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 736136-39-3, MW: 325.2 g/mol) incorporates a bromine atom, increasing molecular weight and introducing electronegativity. Bromine’s polarizability may enhance intermolecular halogen bonding, influencing crystal packing .

Nitro-Substituted Derivative

  • 4-Nitrophenyl analog : cis-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: RIE156318883) features a strong electron-withdrawing nitro group, which could increase the acidity of the carboxylic acid moiety (lower pKa) compared to the methyl-substituted parent compound .

Variations in Cyclohexane Substitution Patterns

Cis vs. Trans Isomerism

  • Cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 735275-58-8) highlights positional isomerism on the cyclohexane ring, which may alter hydrogen-bonding networks and solubility .

Bulkier Substituents

Physicochemical and Functional Comparisons

Molecular Weight and Polarity

Compound (Substituent) Molecular Weight (g/mol) Key Functional Groups
4-Methylphenyl (Parent) 260.33 Methyl, ketone, carboxylic acid
4-Bromophenyl 325.2 Bromine, ketone, carboxylic acid
4-Nitrophenyl 295.29 (calculated) Nitro, ketone, carboxylic acid
4-Methoxyphenyl 276.29 (calculated) Methoxy, ketone, carboxylic acid

The bromine and nitro derivatives exhibit higher molecular weights and polarity, impacting their chromatographic behavior and bioavailability.

Acidity and Reactivity

  • The nitro-substituted analog likely has a lower pKa (∼2.5–3.0) compared to the parent compound (estimated pKa ∼4.5–5.0 for carboxylic acids), enhancing its reactivity in nucleophilic acyl substitution reactions .
  • Methoxy and methyl groups, being electron-donating, may slightly increase the parent compound’s pKa relative to halogenated analogs .

Biological Activity

Cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the CAS number 736136-31-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C16H20O3
  • Molecular Weight : 260.33 g/mol
  • Boiling Point : 437.2 ± 18.0 °C (predicted)
  • Density : 1.122 ± 0.06 g/cm³ (predicted)
  • pKa : 5.07 ± 0.44 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate physiological responses.

Anticancer Activity

Research suggests that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that the compound effectively inhibited cell proliferation in several cancer cell lines, including breast and lung cancer models.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This activity could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.
    • Findings : The compound showed a dose-dependent reduction in cell viability with IC50 values indicating significant potency against cancer cells.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    2560
    5030
  • Study on Anti-inflammatory Activity :
    • Objective : To assess the effects of the compound on cytokine production in an inflammatory model.
    • Findings : Treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels.
    CytokineControl (pg/mL)Treated (pg/mL)
    TNF-alpha20050
    IL-615030

Q & A

Q. What are the standard synthetic routes for cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the cyclohexane ring and subsequent introduction of functional groups. Key steps include:
  • Acylation : Coupling 4-methylphenylacetophenone derivatives with cyclohexane precursors using catalysts like BF₃·Et₂O or Lewis acids.
  • Cyclization : Optimizing temperature (60–100°C) and solvent (e.g., dichloromethane or THF) to stabilize intermediates .
  • Carboxylic Acid Formation : Hydrolysis of ester intermediates under acidic or basic conditions.
    Yield and purity are maximized by controlling stoichiometry, reaction time, and purification via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., cis configuration) and substituent positions. For example, the methyl group on the phenyl ring appears as a singlet (~δ 2.3 ppm), while the cyclohexane protons show distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 276.33) and fragmentation patterns .
  • HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How does this compound interact with cyclooxygenase (COX) enzymes, and what structural features drive its inhibitory activity?

  • Methodological Answer :
  • Enzyme Assays : Competitive inhibition is tested via COX-1/COX-2 fluorometric assays. The compound’s carboxylic acid group mimics arachidonic acid, binding to the enzyme’s active site.
  • Structure-Activity Relationship (SAR) : The 4-methylphenyl group enhances hydrophobic interactions with COX’s membrane-binding domain, while the rigid cyclohexane backbone limits conformational flexibility, improving selectivity .
  • Kinetic Studies : IC₅₀ values are determined using dose-response curves, with comparisons to Indoprofen analogs .

Q. What computational strategies predict the binding affinity and pharmacokinetics of this compound?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with COX-2 (PDB ID: 5KIR). The carboxylic acid forms hydrogen bonds with Arg120 and Tyr355, while the methylphenyl group fits into a hydrophobic pocket .
  • ADME Prediction : Tools like SwissADME estimate LogP (~2.8) and solubility (~0.1 mg/mL), indicating moderate bioavailability. The carboxylic acid improves water solubility but may limit blood-brain barrier penetration .

Q. How do substituent variations (e.g., halogenation) on the phenyl ring affect biological activity?

  • Methodological Answer :
  • Comparative Studies : Chloro (Cl) or bromo (Br) substituents at the 4-position increase electron-withdrawing effects, enhancing enzyme inhibition (e.g., COX-2 IC₅₀ reduced from 12 µM to 8 µM). Iodo (I) derivatives show improved radioimaging potential due to heavier atom effects .
  • Table: Substituent Effects on Pharmacokinetics
SubstituentLogPSolubility (mg/mL)COX-2 IC₅₀ (µM)
4-Methyl2.80.112.0
4-Chloro3.20.058.5
4-Bromo3.50.037.8
Data aggregated from .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activities of structural analogs?

  • Methodological Answer :
  • Source Evaluation : Cross-check experimental conditions (e.g., enzyme assay protocols, cell lines). For example, COX-2 inhibition values vary if assays use recombinant enzymes vs. cell lysates .
  • Stereochemical Confirmation : Ensure cis/trans configurations are validated via NOESY NMR, as misassignment can lead to conflicting activity reports .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem, EPA DSSTox) to identify trends. For instance, electron-withdrawing groups consistently improve inhibition across analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

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